Welcome to the BenchChem Online Store!
molecular formula C7H15NO3S B8657243 1-Methylpiperidin-3-yl methanesulfonate

1-Methylpiperidin-3-yl methanesulfonate

Cat. No. B8657243
M. Wt: 193.27 g/mol
InChI Key: RGGRDVCHJAWFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07838518B2

Procedure details

To a solution of 3-hydroxy-N-methyl piperidine (2 cm3, 17.4 mmol) in dichloromethane (40 cm3) was added triethylamine (3.6 cm3, 26.05 mmol) and then methanesulfonyl chloride (1.5 cm3, 19:1 mmol). The reaction was then stirred for 3 h before a further aliquot (0.2 equiv., 3.47 mmol) of methanesulfonyl chloride was added. Stirring was continued for another 2 h at room temperature before the reaction was treated with water (60 cm3) and extracted into dichloromethane (40 cm3). The organic layer was washed with saturated aqueous sodium chloride solution (60 cm3) and dried over sodium sulfate before being evaporated under reduced pressure to afford (A) (2.18 g, 11.28 mmol, 65%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.47 mmol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
catalyst
Reaction Step Four
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][N:4]([CH3:8])[CH2:3]1.C(N(CC)CC)C.[CH3:16][S:17](Cl)(=[O:19])=[O:18].O>ClCCl.CS(Cl)(=O)=O>[CH3:8][N:4]1[CH2:5][CH2:6][CH2:7][CH:2]([O:1][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:3]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
OC1CN(CCC1)C
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.47 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.5 mL
Type
catalyst
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (40 cm3)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution (60 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
before being evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.28 mmol
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 325.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.